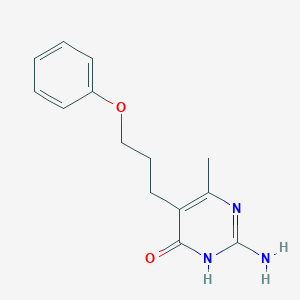![molecular formula C15H8N2S5 B14635099 Bis[(1,3-benzothiazol-2-yl)] carbonotrithioate CAS No. 52739-89-6](/img/structure/B14635099.png)
Bis[(1,3-benzothiazol-2-yl)] carbonotrithioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis[(1,3-benzothiazol-2-yl)] carbonotrithioate is a compound that features a unique structure combining benzothiazole rings with a trithiocarbonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis[(1,3-benzothiazol-2-yl)] carbonotrithioate can be achieved through various synthetic pathways. One common method involves the reaction of 2-aminobenzenethiol with carbon disulfide and a suitable base, followed by cyclization to form the benzothiazole ring . Other methods include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions are favored for their efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Bis[(1,3-benzothiazol-2-yl)] carbonotrithioate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the trithiocarbonate group and the benzothiazole rings .
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . Reaction conditions typically involve controlled temperatures and solvents like chloroform or dimethyl sulfoxide (DMSO) .
Major Products
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can produce various substituted benzothiazole derivatives .
Scientific Research Applications
Bis[(1,3-benzothiazol-2-yl)] carbonotrithioate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of bis[(1,3-benzothiazol-2-yl)] carbonotrithioate involves its interaction with molecular targets such as DNA and proteins. The compound binds to DNA grooves and has peroxide-mediated DNA-cleavage properties, leading to cytotoxic effects in cancer cells . Additionally, it can inhibit enzymes involved in bacterial and fungal growth, contributing to its antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
Bis(benzimidazole) complexes: Compounds with similar DNA-binding properties and cytotoxic activities.
Uniqueness
Bis[(1,3-benzothiazol-2-yl)] carbonotrithioate is unique due to its trithiocarbonate group, which imparts distinct chemical reactivity and stability. This makes it particularly useful in applications requiring high thermal stability and resistance to oxidative degradation .
Properties
CAS No. |
52739-89-6 |
|---|---|
Molecular Formula |
C15H8N2S5 |
Molecular Weight |
376.6 g/mol |
IUPAC Name |
bis(1,3-benzothiazol-2-ylsulfanyl)methanethione |
InChI |
InChI=1S/C15H8N2S5/c18-15(21-13-16-9-5-1-3-7-11(9)19-13)22-14-17-10-6-2-4-8-12(10)20-14/h1-8H |
InChI Key |
IDEZLPMZZCWGFY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)SC(=S)SC3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{2-[(6-Bromopyridin-2-yl)oxy]ethoxy}ethan-1-ol](/img/structure/B14635022.png)
![6-Pentylbicyclo[3.2.0]hept-6-EN-2-one](/img/structure/B14635023.png)

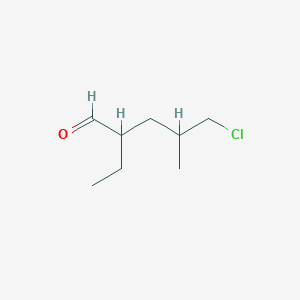
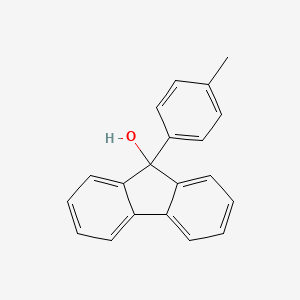
![2-{[(Propan-2-yl)sulfanyl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B14635043.png)
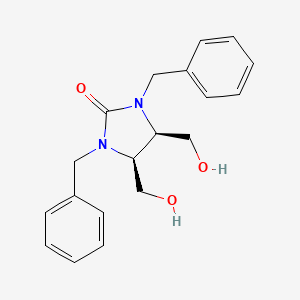
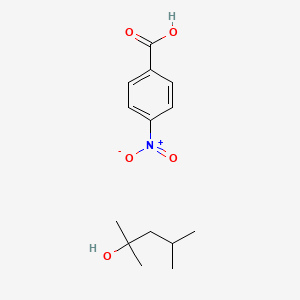
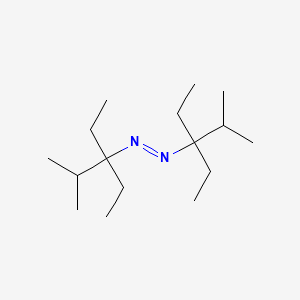
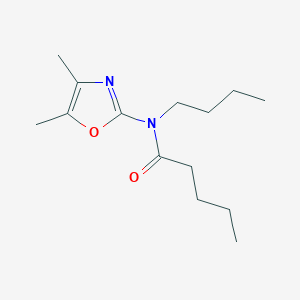
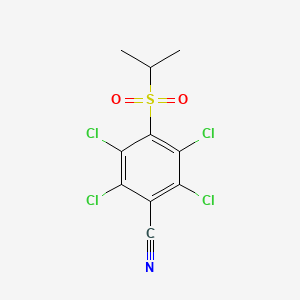
![2-[(Anilinomethyl)imino]-3-(4-methylphenyl)-1,3-thiazolidin-4-one](/img/structure/B14635088.png)
